molecular formula C15H13N5S2 B7639316 N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7639316
M. Wt: 327.4 g/mol
InChI Key: GVHKSVDEMKHFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, commonly known as DTPMP, is a novel compound with potential applications in scientific research. The compound is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized through a multi-step process. It has been found to possess interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of DTPMP is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular signaling pathways. This leads to a disruption of cellular processes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DTPMP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has significant inhibitory activity against certain enzymes involved in cellular signaling pathways. In vivo studies have shown that DTPMP has anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of DTPMP is its high potency and selectivity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. However, one limitation of DTPMP is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on DTPMP. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DTPMP and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of DTPMP involves a multi-step process that includes the reaction of 2-bromoacetophenone with 2-mercaptobenzothiazole to form a thioester intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazol-5-amine to form the desired product, DTPMP. The synthesis has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

DTPMP has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have significant inhibitory activity against certain enzymes such as protein kinase and tyrosine kinase. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as cancer and diabetes.

properties

IUPAC Name

N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S2/c1-20-15-10(8-18-20)14(16-9-17-15)19-13(11-4-2-6-21-11)12-5-3-7-22-12/h2-9,13H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHKSVDEMKHFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC(C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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